molecular formula C12H8Cl2N2O2S B561123 5-Chloro-2-((4-chloro-2-nitrophenyl)thio)aniline CAS No. 104115-87-9

5-Chloro-2-((4-chloro-2-nitrophenyl)thio)aniline

Katalognummer: B561123
CAS-Nummer: 104115-87-9
Molekulargewicht: 315.168
InChI-Schlüssel: FFEBIRGGMFVWAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-2-((4-chloro-2-nitrophenyl)thio)aniline is an organic compound characterized by the presence of chloro, nitro, and phenylsulfanyl groups attached to a phenylamine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-((4-chloro-2-nitrophenyl)thio)aniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nitration of 4-chlorophenylsulfanylbenzene, followed by chlorination and subsequent amination to introduce the amine group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient and cost-effective.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-2-((4-chloro-2-nitrophenyl)thio)aniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).

    Substitution: Sodium hydroxide (NaOH), ethanol (EtOH).

Major Products

    Oxidation: Amino derivatives.

    Reduction: Sulfoxides, sulfones.

    Substitution: Various substituted phenylamine derivatives.

Wissenschaftliche Forschungsanwendungen

5-Chloro-2-((4-chloro-2-nitrophenyl)thio)aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 5-Chloro-2-((4-chloro-2-nitrophenyl)thio)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Chloro-2-nitrodiphenylamine: Similar structure with a nitro group.

    5-Chloro-4-methyl-2-nitroaniline: Contains a methyl group instead of a phenylsulfanyl group.

    5-Chloro-2,4-dimethoxyaniline: Contains methoxy groups instead of nitro and phenylsulfanyl groups.

Uniqueness

5-Chloro-2-((4-chloro-2-nitrophenyl)thio)aniline is unique due to the presence of both chloro and nitro groups attached to a phenylsulfanyl-substituted phenylamine backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

104115-87-9

Molekularformel

C12H8Cl2N2O2S

Molekulargewicht

315.168

IUPAC-Name

5-chloro-2-(4-chloro-2-nitrophenyl)sulfanylaniline

InChI

InChI=1S/C12H8Cl2N2O2S/c13-7-1-3-11(9(15)5-7)19-12-4-2-8(14)6-10(12)16(17)18/h1-6H,15H2

InChI-Schlüssel

FFEBIRGGMFVWAM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)N)SC2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.